molecular formula C10H12N4O3 B3033746 2-azido-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1160748-17-3

2-azido-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B3033746
CAS No.: 1160748-17-3
M. Wt: 236.23 g/mol
InChI Key: DIGWNXAEOANSID-UHFFFAOYSA-N
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Description

2-azido-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of azides. It has the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol. This compound is primarily used in proteomics research and other scientific studies .

Preparation Methods

The synthetic routes for 2-azido-N-(2,5-dimethoxyphenyl)acetamide typically involve the azidation of a precursor compound. The reaction conditions often include the use of azide salts and appropriate solvents under controlled temperatures.

Chemical Reactions Analysis

2-azido-N-(2,5-dimethoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve reducing agents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-azido-N-(2,5-dimethoxyphenyl)acetamide is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in proteomics research to study protein interactions.

    Medicine: Research applications include studying the compound’s potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-azido-N-(2,5-dimethoxyphenyl)acetamide exerts its effects involves the interaction with molecular targets and pathways. The azide group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. These interactions are crucial for its applications in research and industry.

Comparison with Similar Compounds

2-azido-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

  • 2-azido-N-(3,5-dimethoxyphenyl)acetamide
  • 2-azido-N-(4-methoxyphenyl)acetamide

These compounds share similar chemical structures but differ in the position and number of methoxy groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2-azido-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-16-7-3-4-9(17-2)8(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWNXAEOANSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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